Cas no 1350512-64-9 (2-(2-methoxyethoxy)ethylboronic acid)

2-(2-methoxyethoxy)ethylboronic acid structure
1350512-64-9 structure
Product Name:2-(2-methoxyethoxy)ethylboronic acid
CAS No:1350512-64-9
MF:C5H13BO4
MW:147.965322256088
CID:5560133
PubChem ID:64192278
Update Time:2025-07-21

2-(2-methoxyethoxy)ethylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 1350512-64-9
    • [2-(2-methoxyethoxy)ethyl]boronic acid
    • EN300-1717641
    • 2-(2-methoxyethoxy)ethylboronic acid
    • Inchi: 1S/C5H13BO4/c1-9-4-5-10-3-2-6(7)8/h7-8H,2-5H2,1H3
    • InChI Key: ZIXIDUQTFUFKLI-UHFFFAOYSA-N
    • SMILES: O(CCOC)CCB(O)O

Computed Properties

  • Exact Mass: 148.0906891g/mol
  • Monoisotopic Mass: 148.0906891g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 6
  • Complexity: 68.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.9Ų

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Additional information on 2-(2-methoxyethoxy)ethylboronic acid

Professional Introduction to 2-(2-methoxyethoxy)ethylboronic Acid (CAS No. 1350512-64-9)

2-(2-methoxyethoxy)ethylboronic acid, identified by its CAS number 1350512-64-9, is a significant compound in the field of chemical biology and pharmaceutical research. This boronic acid derivative has garnered considerable attention due to its versatile applications in drug development, particularly in the synthesis of boronic acid-based inhibitors and probes. The compound's unique structure, featuring a 2-methoxyethoxy ethyl group, contributes to its reactivity and utility in various biochemical processes.

The chemical structure of 2-(2-methoxyethoxy)ethylboronic acid consists of a boron atom bonded to three substituents: a hydroxyl group, a 2-methoxyethoxy ethyl group, and a methyl group. This configuration makes it an excellent candidate for Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis to form carbon-carbon bonds. The presence of the methoxy group enhances the compound's solubility in polar solvents, making it more accessible for various synthetic applications.

In recent years, 2-(2-methoxyethoxy)ethylboronic acid has been extensively studied for its role in the development of targeted therapeutics. Boronic acids are known for their ability to interact with sugars and glycoproteins, making them valuable in the design of inhibitors for enzymes such as glycosidases and kinases. The compound's derivatives have shown promise in preclinical studies as potential treatments for diseases like cancer and infectious disorders. Its ability to form stable complexes with biological molecules has opened new avenues for drug discovery and molecular imaging.

The pharmaceutical industry has leveraged the reactivity of 2-(2-methoxyethoxy)ethylboronic acid to develop novel therapeutic agents. For instance, researchers have utilized this compound to synthesize boron-containing drugs that exhibit potent antitumor activity. The methoxy group in the molecule plays a crucial role in modulating the pharmacokinetic properties of these drugs, enhancing their bioavailability and reducing toxicity. Additionally, the compound's compatibility with green chemistry principles has made it an attractive choice for sustainable drug synthesis methods.

Recent advancements in biotechnology have further highlighted the importance of 2-(2-methoxyethoxy)ethylboronic acid. Researchers are exploring its use in the development of biosensors and diagnostic tools due to its high affinity for specific biomolecules. These biosensors can detect disease biomarkers with high sensitivity, enabling early diagnosis and personalized treatment strategies. The compound's stability under various conditions also makes it suitable for industrial applications, such as in the production of specialty chemicals and fine intermediates.

The synthetic methodologies involving 2-(2-methoxyethoxy)ethylboronic acid have seen significant improvements over the past decade. Innovations in catalytic systems and reaction conditions have enabled more efficient and scalable production processes. These advancements have not only reduced costs but also minimized waste generation, aligning with global efforts towards environmental sustainability. The compound's role in flow chemistry has been particularly noteworthy, offering a greener alternative to traditional batch processing methods.

The future prospects of 2-(2-methoxyethoxy)ethylboronic acid are promising, with ongoing research focusing on expanding its applications in medicinal chemistry and materials science. Novel derivatives are being designed to enhance their therapeutic efficacy and reduce side effects. Collaborative efforts between academia and industry are driving innovation, leading to the development of next-generation boron-containing drugs that could revolutionize treatment paradigms for various diseases.

In conclusion, 2-(2-methoxyethoxy)ethylboronic acid (CAS No. 1350512-64-9) is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it indispensable in drug development, diagnostics, and sustainable chemistry. As research continues to uncover new applications for this compound, its importance is set to grow further, contributing to advancements in human health and industrial processes.

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